molecular formula C6H5Br2NO B060836 4,6-Dibromo-2-methylpyridin-3-ol CAS No. 188923-75-3

4,6-Dibromo-2-methylpyridin-3-ol

Cat. No. B060836
M. Wt: 266.92 g/mol
InChI Key: NRZJXHGQGKQDDF-UHFFFAOYSA-N
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Description

"4,6-Dibromo-2-methylpyridin-3-ol" is a compound of interest in the field of organic chemistry, particularly in the context of halogenated pyridines. These compounds serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Synthesis Analysis

The synthesis of halogenated pyridines, akin to "4,6-Dibromo-2-methylpyridin-3-ol", involves regioselective cross-coupling reactions, such as Suzuki reactions, which enable the introduction of various substituents into the pyridine ring under palladium catalysis. These methods afford high regioselectivity and yield, crucial for synthesizing complex molecules efficiently (Sicre, Alonso-Gómez, & Cid, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "4,6-Dibromo-2-methylpyridin-3-ol" can be characterized using techniques such as X-ray diffraction, revealing short N-H···O hydrogen bridges indicative of strong intermolecular interactions. These findings contribute to understanding the compound's crystalline structure and potential for forming solid-state adducts with other molecules (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

Chemical Reactions and Properties

Halogenated pyridines, including "4,6-Dibromo-2-methylpyridin-3-ol", participate in various chemical reactions, such as nucleophilic substitutions, facilitating the introduction of different functional groups. These reactions are pivotal for modifying the compound's chemical properties for specific applications, demonstrating the versatility of halogenated pyridines in organic synthesis (Teague, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

4,6-Dibromo-2-methylpyridin-3-ol serves as a crucial intermediate in the synthesis of complex molecules and in studying their chemical properties. For example, its derivatives have been synthesized and characterized to understand their vibrational spectra and molecular structure through experimental and computational studies. These investigations provide insights into the formation of hydrogen bonds and the electronic properties of molecules, which are essential for designing drugs and materials with specific functions (Santhana Krishnan et al., 2013).

Catalysis and Organic Transformations

Compounds structurally related to 4,6-Dibromo-2-methylpyridin-3-ol are utilized in catalysis and organic transformations. For instance, terpyridines and their metal complexes, which are closely related to pyridinol derivatives, have found applications in various fields, including organometallic catalysis. These compounds catalyze a broad range of reactions, from artificial photosynthesis to organic transformations, showcasing their versatility in chemical reactions (Winter et al., 2011).

Pharmaceutical Research

While directly related research on 4,6-Dibromo-2-methylpyridin-3-ol in pharmaceutical contexts is limited, derivatives of methylpyridines have been explored for their potential in medical applications. For instance, the synthesis of novel pyridones derived from pyridinones has been studied for their phytotoxic activity, indicating the potential for developing new agricultural chemicals (Demuner et al., 2009).

Material Science

The self-nanostructured growth of compounds related to 4,6-Dibromo-2-methylpyridin-3-ol, such as 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, has been reported. These studies highlight the role of specific chemical structures in facilitating the formation of nanostructures on substrates, which is crucial for the development of advanced materials for electronic devices (Bae et al., 2021).

Safety And Hazards

The specific safety and hazards information for 4,6-Dibromo-2-methylpyridin-3-ol is not available in the retrieved papers. However, it’s always recommended to handle chemical compounds with appropriate safety measures including wearing suitable gloves, eye protection, and protective clothing.


Future Directions

The future directions for the use and study of 4,6-Dibromo-2-methylpyridin-3-ol are not specified in the retrieved papers. However, given its potential in the synthesis of various pyridin-5-ols and pyridin-N-oxides2, it could be a valuable compound in chemical and pharmaceutical industries.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

4,6-dibromo-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZJXHGQGKQDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466250
Record name 4,6-Dibromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-methylpyridin-3-ol

CAS RN

188923-75-3
Record name 4,6-Dibromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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